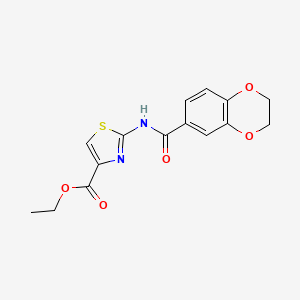
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate is an organic compound with a complex structure that includes a benzodioxine ring fused with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate with thiazole derivatives under specific conditions. The reaction conditions often involve the use of solvents like acetic acid and reagents such as fuming nitric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学研究应用
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes .
相似化合物的比较
Similar Compounds
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Similar structure but lacks the thiazole ring.
Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains a nitro group, which alters its chemical properties.
Uniqueness
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate is unique due to the presence of both the benzodioxine and thiazole rings, which confer distinct chemical and biological properties.
生物活性
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate (CAS No. 477551-73-8) is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxine unit and a thiazole ring, which contribute to its biological properties. The structural characteristics include:
- Molecular Weight : 444.5 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 5
- LogP (XLogP3-AA) : 4, indicating lipophilicity which may enhance membrane permeability .
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis, similar to other thiazole derivatives. For example, it can inhibit UDP-N-acetylmuramate/L-alanine ligase.
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains. The compound's structure allows it to interact effectively with microbial targets, leading to growth inhibition .
- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression through interactions with protein kinases and other regulatory proteins .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antibacterial Evaluation : A series of thiazolidinone derivatives containing a benzodioxane ring were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin .
- Pharmacological Screening : In vitro studies demonstrated that the compound could inhibit critical enzymes involved in metabolic pathways essential for bacterial survival. This suggests potential applications in developing new antimicrobial agents .
- Toxicity Assessment : Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, further studies are necessary to evaluate its safety profile in vivo.
属性
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-2-20-14(19)10-8-23-15(16-10)17-13(18)9-3-4-11-12(7-9)22-6-5-21-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWDRJIQHOCJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














